N1-Benzyl-N3-ethyl-1,3-propanediamine
Description
Overview of Diamine Chemistry and Research Significance
Diamines are organic compounds characterized by the presence of two amino functional groups. wikipedia.org Their importance is rooted in their bifunctionality, which allows them to act as fundamental building blocks in a multitude of chemical transformations and material syntheses. wikipedia.orgchemeurope.com
Historical Context and Evolution of Diamine Studies
The study of amines, and by extension diamines, has been a cornerstone of organic chemistry for over a century. Early investigations, such as the isolation of histamine (B1213489) in 1910, highlighted the biological activity of such molecules. britannica.com The industrial significance of diamines surged with the development of polymer chemistry. The use of diamines like 1,6-diaminohexane as monomers for the production of polyamides, such as Nylon, marked a revolution in materials science, demonstrating their capacity to form durable, high-performance materials. wikipedia.org This foundational work paved the way for the exploration of a vast array of diamines, including 1,3-propanediamine derivatives, in applications ranging from pharmaceuticals to corrosion inhibitors. sigmaaldrich.comncert.nic.in
Structural Classes of Diamines: Linear, Branched, and Cyclic Derivatives
The versatility of diamines stems from their structural diversity. They can be broadly categorized based on the carbon skeleton that separates the two amino groups. wikipedia.org
Linear Diamines: These feature a straight alkyl chain between the amino groups. Examples include ethylenediamine (B42938) (ethane-1,2-diamine) and 1,3-propanediamine. wikipedia.org These are fundamental building blocks for polymers and chelating agents. wikipedia.org
Branched Diamines: These contain alkyl branches on the carbon backbone, which can introduce chirality and specific steric properties. An example is 1,2-diaminopropane. wikipedia.org
Cyclic Diamines: In these compounds, the amino groups are attached to a carbocyclic ring system, such as in 1,2-diaminocyclohexane. This class is particularly important in the synthesis of chiral ligands for asymmetric catalysis. researchgate.net
Importance of N-Substitution in Tailoring Diamine Reactivity and Functionality
The substitution of hydrogen atoms on the nitrogen atoms of a diamine with other organic groups (N-substitution) is a critical strategy for fine-tuning the molecule's properties. ncert.nic.in Attaching alkyl or aryl groups can modulate several key characteristics:
Basicity: The electronic nature of the substituent alters the electron density on the nitrogen atom, thereby influencing its basicity. learncbse.in
Steric Hindrance: Bulky substituents can sterically shield the nitrogen atom, influencing which reactions can occur and directing the stereochemical outcome of those that do. mdpi.com
Solubility: N-substitution impacts the molecule's polarity and its ability to form hydrogen bonds, which in turn affects its solubility in various solvents. ncert.nic.in
Coordination Ability: As ligands for metal catalysts, the nature of the N-substituents dictates the electronic and steric environment around the metal center, which is crucial for catalytic activity and selectivity. nih.gov
Specific Relevance of N1-Benzyl-N3-ethyl-1,3-propanediamine within Substituted Propanediamine Chemistry
The deliberate synthesis of diamines with different substituents on each nitrogen atom gives rise to unsymmetrically substituted diamines. The compound this compound, which features a benzyl (B1604629) group on one nitrogen and an ethyl group on the other, is a prime example of this strategic design. While extensive research specifically on this molecule is not widely published, its structure places it at the intersection of several important research areas.
Rationale for Investigating Unsymmetrically N,N'-Disubstituted 1,3-Propanediamines
The investigation of unsymmetrically substituted diamines is driven by the unique chemical properties conferred by their asymmetry. researchgate.netnih.gov Unlike their symmetrical counterparts, these molecules possess two nitrogen atoms with distinct steric and electronic environments. This differentiation is highly valuable for several reasons:
Selective Functionalization: The different reactivity of the two amine groups allows for stepwise chemical modifications, making them excellent synthons for constructing complex molecules. acs.org
Chiral Ligand Development: The asymmetry is a key feature in the design of chiral ligands for asymmetric catalysis. An unsymmetrical ligand can create a highly specific coordination environment around a metal center, which can lead to high levels of enantioselectivity in chemical reactions. researchgate.netrsc.org
Tuning Physicochemical Properties: Asymmetry can disrupt crystal packing, often leading to lower melting points and increased solubility in organic solvents compared to symmetrical analogs, which can be advantageous for processability in materials science. mdpi.comresearchgate.net
Positioning this compound within Current Research Paradigms of Amine Ligands and Synthons
As an Amine Ligand: this compound is well-suited to function as a bidentate ligand. The two nitrogen atoms can coordinate to a single metal center to form a stable six-membered chelate ring. youtube.com The presence of two different substituents—the sterically demanding benzyl group and the smaller ethyl group—creates an asymmetric coordination sphere. This asymmetry is a sought-after feature in the design of catalysts for stereoselective synthesis. wikipedia.org For instance, in metal-catalyzed reactions, such a ligand could effectively control the facial selectivity of a substrate's approach to the metal's active site, thereby inducing chirality in the product. nih.gov
As a Synthon: In organic synthesis, a synthon is a conceptual unit representing a potential synthetic operation. This compound is a practical manifestation of a versatile synthon. It possesses two distinct secondary amine functionalities. This differentiation allows for selective reactions. For example, one amine could potentially be protected while the other is reacted, or the inherent differences in steric hindrance and basicity could be exploited to achieve selective alkylation, acylation, or other bond-forming reactions at one site over the other. This stepwise control is fundamental in the multistep synthesis of complex target molecules, including pharmaceuticals and other fine chemicals. acs.orgnih.gov
Data Tables
Table 1: Physicochemical Properties of 1,3-Propanediamine and Related N-Substituted Derivatives
This table provides a comparison of the parent diamine with its N-substituted counterparts to illustrate the effect of substitution. Data for the specific unsymmetrical compound this compound is limited in publicly available research literature; therefore, data for an isomer, N(1)-Benzyl-N(1)-ethyl-1,3-propanediamine, is provided for context.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |
| 1,3-Propanediamine | C₃H₁₀N₂ | 74.12 | 109-76-2 | sigmaaldrich.comnist.gov |
| N-Ethyl-1,3-propanediamine | C₅H₁₄N₂ | 102.18 | 10563-23-2 | scbt.com |
| N-Benzyl-1,3-propanediamine | C₁₀H₁₆N₂ | 164.25 | 13910-48-0 | nih.gov |
| N(1)-Benzyl-N(1)-ethyl-1,3-propanediamine | C₁₂H₂₀N₂ | 192.30 | --- | sigmaaldrich.comsigmaaldrich.com |
Ligand Properties of N,N'-Disubstituted 1,3-Propanediamines
The coordination properties of diamine ligands are influenced by their structural and electronic characteristics, which determine how they interact with metal centers.
N,N'-disubstituted 1,3-propanediamines, including this compound, typically function as bidentate chelating agents, coordinating to a metal ion through their two nitrogen donor atoms. This coordination results in the formation of a six-membered chelate ring. The formation of such a ring is entropically favored, a phenomenon known as the chelate effect, which leads to complexes with enhanced thermodynamic stability compared to those formed with analogous monodentate amine ligands.
Stereochemistry is a critical aspect of the coordination chemistry of transition metal complexes. ntu.edu.sg For ligands like this compound, the coordination to a metal center can generate stereoisomers. Although the ligand itself is not chiral, the formation of an octahedral or square planar complex can lead to geometric isomers (cis/trans). ntu.edu.sg
The Hard and Soft Acids and Bases (HSAB) principle is a qualitative framework used to explain and predict the stability of metal-ligand bonds. wikipedia.orgsemanticscholar.org According to this principle, hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. slideshare.net
Acids are the metal ions (Lewis acids).
Bases are the ligands (Lewis bases).
The nitrogen atoms in this compound are the donor sites, classifying it as a hard base due to the relatively high electronegativity and low polarizability of nitrogen. The classification of the relevant metal ions is shown in the table below.
| Metal Ion | HSAB Classification | Predicted Interaction with Diamine Ligand |
| Co(III) | Hard Acid | Strong, favorable interaction |
| Zn(II) | Borderline Acid | Favorable interaction |
| Ni(II) | Borderline Acid | Favorable interaction |
| Cu(II) | Borderline Acid | Favorable interaction |
| Pb(II) | Borderline Acid | Favorable interaction |
| Pd(II) | Soft Acid | Less favorable, but still forms stable complexes |
Data sourced from multiple chemical principles resources. wikipedia.orgalchemyst.co.ukcsbsju.edu
Based on HSAB theory, this compound is expected to form highly stable complexes with hard acids like Co(III) and borderline acids such as Cu(II), Ni(II), and Zn(II). semanticscholar.org While Pd(II) is a soft acid, it readily forms stable square planar complexes with N-donor ligands, indicating that other factors like ligand field stabilization energy and geometric preferences also play a significant role in complex stability.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with N,N'-disubstituted 1,3-propanediamines is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
N,N'-disubstituted 1,3-propanediamines form stable complexes with a wide range of transition metals, each exhibiting characteristic coordination geometries.
Copper(II): Cu(II) complexes with diamine ligands often adopt a square planar or a distorted octahedral geometry. mdpi.com The flexibility of the ligand's backbone can accommodate the Jahn-Teller distortion commonly observed in octahedral Cu(II) complexes.
Palladium(II): Pd(II) almost invariably forms four-coordinate, square planar complexes with diamine ligands. researchgate.net These complexes are of interest for their catalytic applications and as models for more complex biological interactions. orientjchem.org
Cobalt(III): Co(III) forms kinetically inert, six-coordinate octahedral complexes. nih.gov The synthesis often involves the oxidation of a Co(II) salt in the presence of the diamine ligand. These robust complexes are excellent for stereochemical studies. acs.org
Nickel(II): Ni(II) complexes display a variety of geometries depending on the ligand field. With diamine ligands, both four-coordinate square planar and six-coordinate octahedral complexes are common. mdpi.comrsc.org The specific geometry can often be influenced by the choice of solvent and counter-ions.
Zinc(II): As a d¹⁰ metal ion, Zn(II) does not have ligand field stabilization energy preferences and its geometry is primarily determined by steric and electrostatic factors. It typically forms four-coordinate tetrahedral or six-coordinate octahedral complexes with diamine ligands. nih.govnih.gov
Lead(II): The coordination chemistry of Pb(II) is more varied due to its large ionic radius and the influence of the 6s² lone pair of electrons, which can be stereochemically active. This can result in complexes with irregular coordination geometries and higher coordination numbers.
| Metal Ion | Common Coordination Number(s) | Typical Geometries |
| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral |
| Pd(II) | 4 | Square Planar |
| Co(III) | 6 | Octahedral |
| Ni(II) | 4, 6 | Square Planar, Octahedral |
| Zn(II) | 4, 6 | Tetrahedral, Octahedral |
| Pb(II) | Variable | Irregular, Holodirected |
The characterization of newly synthesized metal complexes relies on a combination of spectroscopic techniques to elucidate their structure and bonding.
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the diamine ligand to the metal center. Coordination of the nitrogen atoms typically causes a shift in the N-H stretching and bending vibrations to lower frequencies compared to the free ligand. The absence of bands from starting materials confirms the formation of the Schiff-base groups. scispace.com
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic structure of the complex. For transition metal complexes with d-electrons (like Co, Ni, Cu), the absorption of light in the UV-visible range corresponds to d-d electronic transitions. The energy and intensity of these absorptions are characteristic of the metal ion's oxidation state and the coordination geometry of the complex. mdpi.com For instance, octahedral and square planar Ni(II) complexes exhibit distinctly different UV-Vis spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), Pb(II), and Co(III), ¹H and ¹³C NMR spectroscopy are powerful tools for structural analysis in solution. researchgate.net NMR can confirm the ligand-to-metal ratio, provide information about the symmetry of the complex, and help elucidate the conformation of the chelate ring by analyzing chemical shifts and coupling constants. rsc.org
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a metal complex. It provides precise information on bond lengths, bond angles, coordination geometry, and the conformation of the chelate ring, allowing for an unambiguous structural assignment. tandfonline.com
An in-depth examination of the coordination chemistry of this compound reveals a fascinating interplay of structural, electronic, and environmental factors that dictate its behavior as a ligand. This article delves into the specifics of its coordination compounds, from their solid-state structures to the nuanced influences on their formation and stability in solution.
Structure
3D Structure
Properties
IUPAC Name |
N'-benzyl-N-ethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-2-13-9-6-10-14-11-12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKWGSHQJBRVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Materials Science Applications of N,n Substituted 1,3 Propanediamines
Polymer Chemistry and Polymer Modification
The dual amine functionality of N,N'-substituted 1,3-propanediamines makes them highly suitable for various roles in polymer science, from serving as fundamental monomer units to acting as modifying agents that enhance the performance of existing polymer systems.
N,N'-substituted 1,3-propanediamines can serve as monomers in polycondensation reactions to form a variety of polymers, most notably polyamides. In these reactions, the amine groups react with dicarboxylic acids or their derivatives to form amide linkages, creating the polymer backbone.
The use of an unsymmetrically substituted diamine, such as N1-Benzyl-N3-ethyl-1,3-propanediamine, is a strategic approach to polymer design. Research has shown that incorporating unsymmetrical monomers can disrupt the packing of polymer chains. nih.govresearchgate.net This disruption often leads to an amorphous morphology, which can enhance the solubility of the polymer in common organic solvents and improve its optical transparency. nih.govmdpi.com For example, studies on aromatic polyamides synthesized from unsymmetrical diamines demonstrated that such polymers could be readily dissolved and cast into flexible, transparent films while maintaining high thermal stability. researchgate.netmdpi.com The combination of a rigid, bulky benzyl (B1604629) group and a smaller, flexible ethyl group in this compound provides a unique balance of properties that can be transferred to the resulting polymer.
Table 1: Potential Impact of this compound as an Unsymmetrical Monomer
| Structural Feature | Potential Effect on Polymer Chain | Resulting Polymer Property |
|---|---|---|
| Asymmetry (Benzyl and Ethyl groups) | Disrupts regular chain packing, hindering crystallization. | Enhanced solubility, increased optical transparency. |
| Bulky Benzyl Group | Increases steric hindrance and introduces aromatic character. | High glass transition temperature (Tg), good thermal stability. |
| Flexible Propane and Ethyl Groups | Introduces conformational flexibility into the polymer backbone. | Improved processability, potential for tailored mechanical properties. |
This table is generated based on established principles of polymer chemistry and findings from related unsymmetrical diamines. nih.govmdpi.com
The amine groups of N,N'-substituted 1,3-propanediamines contain active hydrogen atoms that can react with other functional groups, such as epoxides. This reactivity makes them effective curing agents for epoxy resins. In this process, the diamine opens the epoxide ring and forms a covalent bond, creating a cross-linked, three-dimensional network. This network structure transforms the liquid resin into a hard, thermoset material with high mechanical strength, chemical resistance, and thermal stability. threebond.co.jp
The rate of curing and the final properties of the cured material are highly dependent on the structure of the diamine. ineosopen.org For instance, a patent for an epoxy curing agent highlights the use of N-benzyl-1,2-ethylenediamine, demonstrating that benzyl-substituted diamines are valuable in these applications. google.com The benzyl group can influence properties such as pot life, cure speed, and the surface quality of the final coating. google.com Similarly, N-oleyl-1,3-propanediamine is noted for its role as a catalyst in the production of urethanes and epoxies. this compound, with its two reactive amine groups, can function as a curing agent, with the benzyl and ethyl substituents modulating the reactivity and steric environment of the nitrogen atoms.
The incorporation of N,N'-substituted 1,3-propanediamines into a polymer structure, either as a primary monomer or as an additive, can significantly modulate the final properties of the material. The specific substituents on the nitrogen atoms play a crucial role in determining these properties. nasa.govrsc.org
Thermal Stability : The inclusion of aromatic rings, such as the benzyl group in this compound, generally enhances the thermal stability and raises the glass transition temperature (Tg) of the polymer due to the rigidity of the aromatic structure. mdpi.com
Solubility and Processability : As noted previously, the use of unsymmetrical diamines can improve solubility by reducing chain packing. nih.govresearchgate.net The presence of flexible alkyl chains, like the propane and ethyl groups, can also enhance solubility and lower the melt viscosity of the polymer, making it easier to process. nasa.gov
Mechanical Properties : The balance between rigid (benzyl) and flexible (ethyl, propane) segments within the diamine structure affects the mechanical properties of the resulting polymer, such as its tensile strength and elasticity. ineosopen.org
Optical Properties : For applications requiring high transparency, such as advanced optical films, minimizing crystallinity is key. Unsymmetrically substituted diamines contribute to an amorphous structure, which leads to high optical clarity and low refractive indices. nih.govmdpi.com
Research on various polyimides and poly(amide-imide)s has consistently shown a strong structure-property relationship, where the choice of diamine isomer and its connecting groups directly influences the final characteristics of the polymer. nasa.govrsc.orgkpi.ua
Nanomaterials and Composite Development
Beyond bulk polymers, N,N'-substituted 1,3-propanediamines are relevant in the synthesis and modification of nanoscale materials and composites due to their specific molecular dimensions and chemical functionalities.
In the synthesis of microporous materials like zeolites, organic molecules are often used as structure-directing agents (SDAs) or templates. These templates guide the organization of inorganic precursors (such as silica and alumina) into a specific crystalline framework. After synthesis, the organic template is typically removed by calcination, leaving behind a porous structure with precisely defined channel and cage sizes.
Amines and diamines are commonly employed as SDAs in zeolite synthesis. mdpi.comresearchgate.net The size, shape, and charge distribution of the protonated amine determine the type of zeolite framework that is formed. This compound, with its distinct combination of a bulky aromatic group and a flexible alkyl chain, could potentially direct the formation of novel zeolite structures. Its ability to be protonated at one or both nitrogen atoms allows it to function as a cation that balances the negative charge of the inorganic framework during crystallization.
Table 2: Properties of N,N'-Substituted 1,3-Propanediamines Relevant to Templating
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
|---|---|---|---|
| N-Benzyl-1,3-propanediamine | C10H16N2 | 164.25 nih.gov | Single benzyl group, primary and secondary amine. |
| This compound | C12H20N2 | 192.31 1int.co.uk | Unsymmetrical: Benzyl and ethyl groups, two secondary amines. |
| N,N'-Diisopropyl-1,3-propanediamine | C9H22N2 | 158.28 nih.gov | Symmetrical, branched alkyl groups. |
This interactive table allows for comparison of the target compound with related structures, illustrating the diversity available for templating applications.
Pillaring is a process used to transform layered materials, such as clays (e.g., smectites), into porous solids. This is achieved by introducing robust molecular or ionic species, known as "pillars," between the layers of the material. These pillars prop the layers apart, creating a permanent microporous or mesoporous structure with a high internal surface area.
The process typically involves an ion-exchange reaction where the native cations in the interlayer space of the clay are replaced by larger, often cationic, pillaring agents. Diamines, upon protonation in an acidic medium, form cations (diammonium ions) that can intercalate between the negatively charged layers of a clay. After intercalation, a heat treatment can fix these pillars in place. While large inorganic polycations (like the Keggin ion) are common pillaring agents, organic molecules can also serve this function.
Given its structure, this compound could be protonated to form a dicationic species. This organic cation could then be exchanged into the interlayer space of a layered solid. The size and shape of the diamine would determine the resulting interlayer spacing, or gallery height, of the pillared material. The benzyl and ethyl groups would act as the propping agents, creating a porous network with potential applications in catalysis and adsorption.
Surface Modification and Functionalization of Nanoparticles
The surface chemistry of nanoparticles plays a pivotal role in determining their stability, dispersibility, and functionality in various material science applications. N,N'-substituted 1,3-propanediamines, including this compound, represent a versatile class of ligands for the surface modification and functionalization of a wide array of nanoparticles. The presence of two nitrogen atoms with differing substitution patterns (a benzyl group at one end and an ethyl group at the other) allows for controlled interaction with nanoparticle surfaces and subsequent chemical transformations.
The primary and secondary amine functionalities within the this compound molecule can serve as anchoring points to the nanoparticle surface. For instance, in the case of silica nanoparticles (SiNPs), the amine groups can form covalent bonds with surface silanol groups, often facilitated by silanization agents, or engage in strong hydrogen bonding interactions. This functionalization imparts a positive surface charge to the nanoparticles at acidic to neutral pH, which can enhance their colloidal stability and prevent agglomeration through electrostatic repulsion.
The benzyl group, being aromatic and hydrophobic, can introduce new surface properties, influencing the nanoparticles' compatibility with polymeric matrices or solvents. Furthermore, the remaining amine proton can act as a reactive site for further covalent attachment of other functional molecules, such as polymers, fluorescent dyes, or biomolecules, creating multifunctional nanoparticle systems. While specific research on this compound in this context is not extensively documented, the principles of diamine functionalization are well-established.
Interactive Table: Potential Effects of this compound Functionalization on Nanoparticle Properties
| Nanoparticle Property | Potential Effect of Functionalization | Rationale |
| Surface Charge | Introduction of a positive zeta potential | Protonation of the amine groups in aqueous environments. |
| Dispersibility | Enhanced in polar solvents and certain polymer matrices | The polar amine groups improve interaction with polar media, while the benzyl group can enhance compatibility with aromatic polymers. |
| Reactivity | Provides sites for further covalent modification | The secondary amine allows for reactions such as amidation or alkylation to attach other functional molecules. |
| Thermal Stability | Potentially increased | The organic shell can protect the nanoparticle core from thermal degradation to a certain extent. |
| Optical Properties | May alter photoluminescence or absorbance | The introduction of the benzyl chromophore can influence the electronic properties of the nanoparticle surface. |
Applications in Coatings, Adhesives, and Surfactants
The unique structural characteristics of this compound make it a compound of interest for applications in coatings, adhesives, and surfactants. The presence of both reactive amine functionalities and distinct hydrophobic (benzyl) and hydrophilic/polar (ethylamino) moieties allows it to perform various roles in these material formulations.
In Coatings and Adhesives:
N,N'-substituted diamines are frequently employed as curing agents or hardeners for epoxy resins, which are staple components of high-performance coatings and adhesives. The primary and secondary amine groups of this compound can react with the epoxide rings of the resin in a polyaddition reaction. This process leads to the formation of a highly cross-linked, three-dimensional polymer network, which is responsible for the final mechanical and chemical properties of the cured material.
The structure of the diamine curing agent significantly influences the characteristics of the final thermoset. The flexible propanediamine backbone can impart a degree of toughness and flexibility to the cured resin. The benzyl group, due to its steric bulk, may affect the cross-linking density and the glass transition temperature (Tg) of the resulting polymer. Furthermore, compounds containing amine groups can act as adhesion promoters, enhancing the bond between the coating or adhesive and the substrate by forming strong interactions with the surface.
Interactive Table: Predicted Influence of this compound as an Epoxy Curing Agent
| Property of Cured Epoxy | Predicted Influence | Structural Rationale |
| Hardness | Moderate to High | Formation of a cross-linked network. |
| Flexibility | Enhanced compared to more rigid diamines | The propane-1,3-diamine linker provides conformational flexibility. |
| Adhesion | Potentially Improved | Amine groups can form strong interactions with various substrates. |
| Chemical Resistance | Good | Dependent on the final cross-linking density. |
| Glass Transition Temp. (Tg) | Moderate | The benzyl group may increase Tg due to its rigidity, while the flexible backbone could lower it. |
As a Surfactant:
The amphiphilic nature of this compound, possessing a nonpolar benzyl "tail" and a more polar ethyl-substituted diamine "head," suggests its potential as a surfactant or surface-active agent. Surfactants are molecules that can adsorb at interfaces (e.g., air-water, oil-water) and lower the interfacial tension.
Future Research Directions and Emerging Trends for N1 Benzyl N3 Ethyl 1,3 Propanediamine
Exploration of Novel Synthetic Pathways for Sustainable Production
The future synthesis of N1-Benzyl-N3-ethyl-1,3-propanediamine is expected to align with the principles of green chemistry, moving away from traditional methods that may involve hazardous reagents or generate significant waste. rsc.org Research in this area will likely concentrate on improving atom economy and utilizing environmentally benign solvents and catalysts.
Key sustainable approaches could include:
Borrowing Hydrogen Methodology: This elegant strategy involves the direct N-alkylation of amines using alcohols as alkylating agents, with water being the only byproduct. rsc.orgacs.org Future research could develop catalytic systems, potentially using earth-abundant metals, for the selective mono-benzylation and mono-ethylation of 1,3-propanediamine.
Reductive Amination: The reaction of 1,3-propanediamine with benzaldehyde (B42025) and acetaldehyde (B116499) through reductive amination offers a direct route. Sustainable developments in this area focus on using molecular hydrogen or other green reducing agents with heterogeneous catalysts that can be easily recovered and reused. rsc.org
Enzymatic and Chemocatalytic Strategies: Biocatalysis and chemocatalysis offer mild and selective routes. For instance, laccase-based systems have been shown to be effective for the chemoselective deprotection of N-benzyl groups in aqueous media, a principle that could be reversed or adapted for selective synthesis. uniovi.es Similarly, the use of catalysts like palladium combined with reusable acidic catalysts such as niobic acid-on-carbon can facilitate efficient hydrogenative deprotection of N-benzyl groups, a technique that could be relevant in synthetic design. nih.govacs.org
Use of Green Solvents: A shift towards greener solvents is anticipated. Propylene carbonate, for example, has been demonstrated as a sustainable solvent and reagent for the N-alkylation of heterocycles, presenting a potential alternative to conventional volatile organic compounds. mdpi.comnih.gov
The table below outlines potential sustainable synthetic strategies for this compound.
| Synthetic Strategy | Key Features | Potential Advantages |
| Borrowing Hydrogen | Direct coupling of amines and alcohols | High atom economy; water as the only byproduct |
| Catalytic Reductive Amination | Reaction with aldehydes and a green reducing agent | Use of recoverable catalysts; avoids stoichiometric waste |
| Enzymatic Synthesis | Use of enzymes for selective functionalization | High selectivity under mild conditions; aqueous media |
| Green Solvents | Replacement of traditional solvents with eco-friendly alternatives | Reduced environmental impact; improved safety |
Development of Chiral Variants and Their Enantioselective Applications
The synthesis of chiral derivatives of this compound represents a significant opportunity for its application in asymmetric catalysis. Chiral 1,3-diamines are valuable ligands for a range of metal-catalyzed enantioselective transformations. nih.gov
Future research is expected to explore:
Asymmetric Synthesis: Developing synthetic routes to produce enantiomerically pure forms of this compound. This could involve starting from chiral precursors, such as amino acids, or employing asymmetric synthesis methodologies like the use of Ellman's sulfinamide for sequential chirality induction. nih.govlookchem.com
Ligand Development for Asymmetric Catalysis: The resulting chiral diamines could be evaluated as ligands for various metals (e.g., copper, palladium) in reactions such as the Henry reaction, Mannich reactions, and aldol reactions. nih.govnih.govscispace.comacs.orgresearchgate.net The combination of a benzyl (B1604629) group and an ethyl group on the nitrogen atoms allows for fine-tuning of the steric and electronic properties of the resulting metal complexes, which can influence enantioselectivity.
Organocatalysis: Chiral diamines can also function as organocatalysts. Investigations could focus on the application of chiral this compound in promoting stereoselective reactions without the need for a metal center.
The development of these chiral variants would open the door to creating highly selective catalysts for the synthesis of valuable chiral molecules in the pharmaceutical and fine chemical industries.
Advanced Spectroscopic Characterization under Operando Conditions
To fully understand the role of this compound in catalytic or material systems, it is crucial to study its behavior under actual operating conditions. Operando spectroscopy allows for the real-time observation of chemical species and their transformations as they occur.
Future work in this area would likely involve:
In-situ Monitoring of Catalytic Cycles: When the compound is used as a ligand in a catalytic system, techniques like in-situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy could be employed to identify and characterize reaction intermediates. This provides direct insight into the catalytic mechanism.
Characterization of Metal Complexes: The coordination of this compound to metal centers can be studied using various spectroscopic methods. Understanding the geometry and electronic structure of these complexes is vital for designing effective catalysts.
Probing Supramolecular Interactions: When incorporated into materials, spectroscopic techniques can elucidate the hydrogen bonding and other non-covalent interactions that govern the assembly and properties of the resulting structures.
These advanced characterization studies will provide a deeper understanding of the structure-activity relationships of this compound and its derivatives.
Integration with Machine Learning and Artificial Intelligence for Predictive Design
Machine learning (ML) and artificial intelligence (AI) are transforming chemical research by enabling the rapid prediction of molecular properties and the design of new catalysts and materials. aiche.orgumich.eduresearchgate.net Applying these computational tools to this compound could significantly accelerate its development.
Emerging trends in this domain include:
Predictive Modeling: ML models can be trained on existing data to predict the properties of new derivatives of this compound, such as their catalytic activity, selectivity, or binding affinity to metal ions. ameslab.gov This can help prioritize synthetic targets and reduce the need for extensive trial-and-error experimentation.
Catalyst and Ligand Design: AI algorithms can be used to design novel chiral variants of the diamine with optimized geometries for specific enantioselective reactions. desertsci.com These models can explore vast chemical spaces to identify promising ligand structures.
Reaction Optimization: ML can also be employed to predict optimal reaction conditions for the synthesis of the compound and its derivatives, as well as for the catalytic reactions in which it is used.
The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this compound and its analogues.
| AI/ML Application | Objective | Potential Impact |
| Property Prediction | Forecast catalytic activity, selectivity, and physical properties | Accelerated discovery of high-performance derivatives |
| Ligand Design | Generate novel chiral ligand structures for specific reactions | Design of highly efficient and selective catalysts |
| Reaction Optimization | Identify optimal synthetic and catalytic conditions | Improved yields and reduced development time |
Expansion of Catalytic Roles in Organic Transformations
The structural features of this compound, specifically its nature as a bidentate N-donor ligand, suggest its potential utility in a wide range of catalytic applications beyond those already established for similar diamines.
Future research could focus on:
Cross-Coupling Reactions: Bidentate nitrogen ligands are crucial in modern nickel-catalyzed cross-coupling reactions. nih.gov Investigating this compound as a ligand in this context could lead to new catalysts for forming carbon-carbon and carbon-heteroatom bonds.
Polymerization Catalysis: N-substituted diamines can act as catalysts or initiators in polymerization reactions, such as for the synthesis of polyurethanes and epoxy resins. The specific substitution pattern of this compound may offer unique control over polymer properties.
Oxidation Catalysis: Metal complexes with N-donor ligands are often active as oxidation catalysts. The potential of metal complexes of this compound to catalyze selective oxidation reactions, for example, of alcohols or alkenes, is a viable area for exploration. nih.gov
New Applications in Functional Materials and Supramolecular Assemblies
The ability of diamines to engage in hydrogen bonding and coordinate to metal ions makes them excellent building blocks for functional materials and supramolecular structures.
Promising future directions for this compound include:
Chelating Resins for Metal Ion Separation: Bidentate amines can be immobilized on solid supports, such as polymers, to create chelating resins for the selective removal of metal ions from aqueous solutions. nih.govresearchgate.net The affinity of this compound for different metal ions could be explored for applications in environmental remediation or resource recovery.
Supramolecular Polymers and Gels: The hydrogen bonding capabilities of the secondary amine, combined with potential π-π stacking interactions from the benzyl group, could be exploited to form self-assembling supramolecular polymers or gels. nih.govrsc.org These materials could have applications in sensing, catalysis, or drug delivery.
Coordination Polymers and Metal-Organic Frameworks (MOFs): As a bidentate ligand, this compound could be used to construct coordination polymers and MOFs. nih.gov The properties of these materials, such as their porosity and catalytic activity, would be influenced by the structure of the diamine ligand.
The exploration of these diverse research avenues will be crucial in defining the scientific and technological relevance of this compound in the years to come.
Q & A
Q. What are the recommended synthetic methodologies for preparing N1-Benzyl-N3-ethyl-1,3-propanediamine?
The compound can be synthesized via sequential alkylation of 1,3-propanediamine. First, selective alkylation with benzyl halides under basic conditions introduces the benzyl group, followed by ethylation using ethyl halides. Temperature control (~0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions like over-alkylation. Work-up typically involves extraction and chromatography for purification .
Q. Which analytical techniques are optimal for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and amine proton environments. Infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and C-N vibrations. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC/MS) can assess purity, with GC/MS particularly useful for detecting low-molecular-weight byproducts .
Q. How can researchers mitigate safety risks during synthesis and handling?
The compound’s acute toxicity and flammability require strict safety protocols:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/skin contact.
- Store in inert, airtight containers away from oxidizers.
- Follow hazard codes (e.g., GHS05 for corrosion) and emergency procedures outlined in safety data sheets .
Advanced Research Questions
Q. What experimental strategies address contradictions in reactivity data for this compound?
Discrepancies in reaction outcomes (e.g., unexpected byproducts) may arise from steric hindrance or competing pathways. To resolve these:
- Conduct kinetic studies under varied temperatures and solvents (e.g., polar aprotic vs. protic).
- Use isotopic labeling (e.g., ¹⁵N) to track amine participation in reactions.
- Compare results with structurally similar analogs (e.g., N,N,N′,N′-tetramethyl-1,3-propanediamine) to identify substituent effects .
Q. How does this compound perform as a ligand in coordination chemistry?
The compound’s dual amine groups can act as a bidentate ligand. Studies on analogous diamines (e.g., N-cyclohexyl-1,3-propanediamine) show stable coordination with transition metals (e.g., Pt²⁺), forming complexes with potential anticancer activity. X-ray crystallography and UV-Vis spectroscopy are key for characterizing metal-ligand interactions .
Q. What mechanistic insights exist for its role in biochemical pathways?
While direct studies on this compound are limited, polyamine analogs are known to modulate enzyme activity (e.g., ornithine decarboxylase) or bind nucleic acids. Design experiments using fluorescence polarization assays or surface plasmon resonance (SPR) to study interactions with biological targets like chemokine receptors (e.g., CCR5) .
Q. How can researchers optimize solvent systems for its application in CO₂ capture or catalysis?
Blend the compound with amines like N-methyl-1,3-propanediamine (MAPA) to enhance CO₂ absorption kinetics. Thermodynamic modeling (e.g., using the Extended UNIQUAC framework) can predict solubility and reaction equilibria. Test mixtures in continuous-flow reactors to assess regeneration efficiency and solvent stability .
Data Interpretation and Methodological Challenges
Q. What approaches validate the compound’s stability under long-term storage or reaction conditions?
Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products. For reaction stability, employ in-situ Fourier-transform infrared (FTIR) spectroscopy to monitor real-time changes in functional groups .
Q. How do substituents (benzyl vs. ethyl) influence its physicochemical properties?
Computational methods (e.g., DFT calculations) can predict electronic effects (e.g., amine basicity). Experimentally, compare pKa values via potentiometric titration and logP via shake-flask assays. Benzyl groups increase hydrophobicity, while ethyl substituents may enhance solubility in polar solvents .
Q. What strategies resolve discrepancies in spectroscopic data across studies?
Cross-validate results using multiple techniques (e.g., NMR with 2D-COSY for proton assignments). Reference internal standards (e.g., N-ethyl-1,3-propanediamine dihydrochloride) in analytical workflows to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
